3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(2-fluorobenzyl)benzamide
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Overview
Description
“3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” typically involves multiple steps, including the formation of the benzamide core, introduction of the ethoxy group, and the attachment of the fluorobenzyl and thiophene moieties. Common reagents and conditions might include:
Starting Materials: 3,5-dichlorobenzoic acid, 2-fluorobenzylamine, tetrahydrothiophene-1,1-dioxide.
Reagents: Ethyl chloroformate, base (e.g., triethylamine), solvents (e.g., dichloromethane, ethanol).
Conditions: Reflux, room temperature, inert atmosphere (e.g., nitrogen).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, it could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-ethoxybenzamide: Lacks the fluorobenzyl and thiophene moieties.
N-(2-Fluorobenzyl)-3,5-dichlorobenzamide: Lacks the ethoxy and thiophene moieties.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-3,5-dichlorobenzamide: Lacks the ethoxy and fluorobenzyl moieties.
Uniqueness
The unique combination of functional groups in “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20Cl2FNO4S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H20Cl2FNO4S/c1-2-28-19-16(21)9-14(10-17(19)22)20(25)24(15-7-8-29(26,27)12-15)11-13-5-3-4-6-18(13)23/h3-6,9-10,15H,2,7-8,11-12H2,1H3 |
InChI Key |
PKMFPZAUAFWEMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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